6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound with a molecular formula of C8H6ClNO2S and a molecular weight of 215.66 g/mol . This compound belongs to the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like methyl isobutyl ketone (MIBK) under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like Fe/AcOH or Zn/NH4Cl .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity on human DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
Uniqueness
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfanyl group allows for unique oxidation and substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6ClNO2S |
---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
6-chloro-7-sulfanyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6ClNO2S/c9-4-1-5-6(2-7(4)13)12-3-8(11)10-5/h1-2,13H,3H2,(H,10,11) |
InChI Key |
KRPTWMSEPHUJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)S)Cl |
Origin of Product |
United States |
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